3-Amino-1-methanesulfonylpyrrolidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-methylsulfonylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYSDVVJHGYAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693847 | |
| Record name | 1-(Methanesulfonyl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
662116-71-4 | |
| Record name | 1-(Methylsulfonyl)-3-pyrrolidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=662116-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methanesulfonyl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Amino 1 Methanesulfonylpyrrolidine
Established Synthetic Pathways for the 3-Amino-1-methanesulfonylpyrrolidine Core
The synthesis of the this compound core can be achieved through both racemic and stereoselective approaches, starting from readily available precursors. These methods provide access to the foundational pyrrolidine (B122466) structure, which is a key intermediate for further chemical exploration.
Approaches for Racemic Synthesis
The racemic synthesis of 3-aminopyrrolidine (B1265635) derivatives, including the 1-methanesulfonyl variant, can be accomplished from acyclic precursors. A common industrial method involves starting with 1,2,4-trisubstituted butane (B89635) derivatives, such as 1,2,4-butanetriol. wikipedia.orgwikipedia.org The general process involves the transformation of the triol into a derivative with better leaving groups, followed by cyclization.
The synthesis typically begins with 1,2,4-butanetriol, which is converted into a derivative containing leaving groups at the 1- and 4-positions. This intermediate then undergoes cyclization with a nitrogen source. To obtain the specific target compound, this compound, the synthesis can proceed via two main routes:
Pre-sulfonylation: An amine with a methanesulfonyl group is used during the cyclization step.
Post-sulfonylation: A precursor like 3-aminopyrrolidine is first synthesized and then sulfonylated with methanesulfonyl chloride.
A documented general procedure for racemic 3-aminopyrrolidine derivatives involves reacting 1,2,4-trihydroxybutane derivatives. acs.org If desired, the resulting racemic mixture can be separated into its constituent enantiomers through racemate resolution. wikipedia.org
Strategies for Enantioselective and Diastereoselective Synthesis
Optically active 3-aminopyrrolidine derivatives are crucial for many applications, and several enantioselective synthetic routes have been developed. wikipedia.org
One prominent strategy for synthesizing the (S)-enantiomer begins with trans-4-hydroxy-L-proline, an inexpensive and readily available chiral starting material. google.com This multi-step process involves:
Decarboxylation: The starting material undergoes decarboxylation to yield (R)-3-hydroxypyrrolidine. google.com
Protection and Sulfonylation: The pyrrolidine nitrogen is protected (e.g., with a Boc group), and the hydroxyl group is activated by sulfonylation (e.g., with methanesulfonyl chloride). google.com
Azidation with Inversion: The sulfonylated intermediate reacts with an azide (B81097) source, such as sodium azide, in an SN2 reaction. This step proceeds with a complete inversion of configuration at the chiral center, converting the (R)-hydroxyl precursor to an (S)-azido derivative. google.com
Reduction and Deprotection: The azide group is reduced to a primary amine using a reagent like triphenylphosphine (B44618), followed by the removal of the N-Boc protecting group. google.com
Final N-Sulfonylation: The resulting (S)-3-aminopyrrolidine is then reacted with methanesulfonyl chloride to afford the final product, (S)-3-Amino-1-methanesulfonylpyrrolidine.
An alternative enantioselective approach involves the cyclization of an optically active, N-protected 1,4-disubstituted-2-aminobutane derivative. For instance, (R)-2-(benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane can be cyclized with hydroxylamine (B1172632) to form a chiral pyrrolidine precursor. wikipedia.org
| Pathway | Starting Material | Key Steps | Stereochemistry | Reference |
|---|---|---|---|---|
| Racemic Synthesis | 1,2,4-Butanetriol | Conversion to 1,2,4-trisubstituted butane; Cyclization with an amine source. | Racemic | wikipedia.org |
| Enantioselective Synthesis | trans-4-Hydroxy-L-proline | Decarboxylation; N-protection; Hydroxyl activation; SN2 azidation with inversion; Reduction. | Enantiopure (S)-form | google.com |
| Enantioselective Synthesis | Optically active 2-amino-1,4-disubstituted butane | Cyclization with hydroxylamine. | Enantiopure | wikipedia.org |
Reaction Mechanisms in this compound Synthesis
The formation of the pyrrolidine ring and the introduction of the amino group involve well-understood reaction mechanisms. In the enantioselective synthesis starting from trans-4-hydroxy-L-proline, two key mechanisms are central to the strategy's success.
The cornerstone of achieving the desired (S)-configuration from an (R)-alcohol is the bimolecular nucleophilic substitution (SN2) reaction . After the hydroxyl group at the C3 position of the protected (R)-3-hydroxypyrrolidine is converted into a good leaving group (e.g., a mesylate or tosylate), it is displaced by the azide ion (N₃⁻). This reaction forces the nucleophile to attack from the side opposite to the leaving group, resulting in a predictable and complete inversion of the stereocenter, a phenomenon known as Walden inversion.
Following the SN2 reaction, the resulting azido (B1232118) group is converted into a primary amine. This is commonly achieved through a Staudinger reduction . The reaction mechanism involves the initial attack of a phosphine (B1218219), such as triphenylphosphine, on the terminal nitrogen of the azide to form a phosphazide. This intermediate then loses a molecule of nitrogen gas (N₂) to form an aza-ylide. Subsequent hydrolysis of the aza-ylide yields the primary amine and the corresponding phosphine oxide (e.g., triphenylphosphine oxide).
Derivatization Strategies for Structural Modification
The this compound scaffold can be further modified at two primary locations: the primary amino group and the pyrrolidine ring itself. These modifications allow for the generation of a diverse library of compounds for various research applications.
Functionalization at the Amino Group
The primary amino group in this compound is a versatile handle for a range of chemical transformations, most notably acylation and sulfonylation.
N-Acylation: The amino group can be readily acylated to form amide derivatives. This is typically achieved by reacting the compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Alternatively, activated esters, like N-hydroxysuccinimide (NHS) esters, can be used for a milder and often more selective acylation. nih.gov This procedure is widely applicable to unprotected amino acids and their derivatives. nih.gov
N-Sulfonylation: Further functionalization can be achieved by reacting the amino group with various sulfonyl chlorides (R-SO₂Cl). This reaction, similar to acylation, is usually performed in the presence of a base and results in the formation of a stable sulfonamide linkage. This approach allows for the introduction of a wide array of aryl or alkyl sulfonyl groups, significantly altering the properties of the parent molecule. The introduction of a sulfonyl group in place of other functionalities has been shown to be a successful strategy in designing compounds with specific activities. chimia.ch
| Functionalization Type | Reagent Class | Product | General Conditions |
|---|---|---|---|
| N-Acylation | Acyl Chlorides (R-COCl) or Anhydrides | Amide | Inert solvent, presence of a base (e.g., triethylamine, pyridine) |
| N-Acylation | Activated Esters (e.g., NHS esters) | Amide | Aprotic solvent, often at room temperature |
| N-Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide | Inert solvent, presence of a base |
Modifications of the Pyrrolidine Ring System
Altering the core structure of the pyrrolidine ring represents a more advanced synthetic challenge. Such "skeletal editing" can lead to novel scaffolds with significantly different three-dimensional shapes and properties. While reactions specifically documented for the this compound ring are scarce, general methodologies for pyrrolidine modification can be considered.
One such transformation is ring contraction . It has been demonstrated that substituted pyrrolidines can undergo a contractive reaction to yield highly substituted cyclobutane (B1203170) derivatives. acs.orgresearchgate.net This process can be mediated by iodonitrene chemistry, proceeding through a proposed 1,4-biradical intermediate that undergoes intramolecular cyclization and nitrogen extrusion. acs.org Such skeletal editing provides a pathway to unique and complex scaffolds that are otherwise difficult to access. researchgate.net While this has not been explicitly shown on the this compound substrate, it represents a potential strategy for profound structural modification of the core ring system.
Alterations to the Methanesulfonyl Moiety
The methanesulfonyl group in this compound serves a dual purpose: it acts as a protecting group for the pyrrolidine nitrogen and influences the chemical reactivity of the molecule. Alterations to this moiety are crucial for the further functionalization of the pyrrolidine ring system, enabling the synthesis of diverse derivatives. These transformations primarily involve the cleavage (deprotection) of the methanesulfonyl group or its modification.
The removal of the N-methanesulfonyl group is a key step to liberate the secondary amine of the pyrrolidine ring, which can then participate in a wide array of chemical reactions. While the methanesulfonamide (B31651) is known for its stability under many conditions, several methods have been developed for its cleavage. These methods often employ strong reducing agents.
One common method for the deprotection of methanesulfonamides is the use of dissolving metal reductions, such as sodium in liquid ammonia (B1221849). Another effective approach involves the use of hydride reagents, like lithium aluminum hydride mdpi.com. More recently, photoredox catalysis has emerged as a mild and efficient method for the reductive cleavage of N-S bonds in sulfonamides. For instance, the use of a diphenyldibenzocarbazole-based photoredox catalyst under 407 nm LED irradiation, with sodium formate (B1220265) as a reductant and a thiol as a hydrogen atom transfer agent, has been shown to effectively cleave sulfonamides tandfonline.comorganic-chemistry.org.
Table 1: General Methods for N-Sulfonyl Group Cleavage
| Reagent/System | Conditions | Comments |
| Lithium aluminum hydride (LiAlH₄) | Typically in a suitable ether solvent like THF. | A powerful reducing agent, but with low chemoselectivity. |
| Sodium in liquid ammonia (Na/NH₃) | Dissolving metal reduction. | Effective but requires specialized equipment for handling liquid ammonia. |
| Photoredox Catalysis (e.g., CBZ6) | 407 nm LED, sodium formate, thiol | A milder, more modern approach with good functional group tolerance. tandfonline.comorganic-chemistry.org |
Novel Synthetic Methodologies for Related Pyrrolidine Derivatives
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, leading to continuous development of novel synthetic methodologies for its derivatives. nih.govresearchgate.net These methods aim to provide efficient and stereoselective access to a wide range of substituted pyrrolidines.
Multicomponent reactions (MCRs) have gained significant attention for the synthesis of complex pyrrolidine derivatives in a single step from simple starting materials. tandfonline.com These reactions offer high atom economy and synthetic efficiency. For example, the [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful tool for constructing the pyrrolidine ring. tandfonline.com Recent advancements in this area include the use of various catalysts and reaction conditions, such as microwave irradiation and catalyst-free approaches, to improve yields and stereoselectivity. tandfonline.com
Another innovative approach is the ring contraction of pyridines to afford pyrrolidine derivatives. A photo-promoted ring contraction of pyridines with silylborane has been reported to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jp This method demonstrates broad substrate scope and high functional group compatibility.
Intramolecular cyclization reactions are also a cornerstone in pyrrolidine synthesis. These can involve the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jp Furthermore, the development of catalytic systems for these cyclizations, such as those based on iridium or rhodium, has enabled the synthesis of enantioenriched pyrrolidines. organic-chemistry.org
The functionalization of pre-existing pyrrolidine rings, often derived from proline or hydroxyproline, remains a widely used strategy. mdpi.com This approach allows for the introduction of various substituents at different positions of the pyrrolidine ring, leading to a diverse array of derivatives with potential biological activities. mdpi.com
Table 2: Selected Novel Synthetic Methodologies for Pyrrolidine Derivatives
| Methodology | Key Features | Example Application |
| Multicomponent Reactions (MCRs) | High atom economy, single-step synthesis. tandfonline.com | Synthesis of polysubstituted pyrrolidines via [3+2] cycloadditions. tandfonline.com |
| Pyridine Ring Contraction | Utilizes abundant starting materials. osaka-u.ac.jp | Photo-promoted reaction with silylborane to yield bicyclic pyrrolidines. osaka-u.ac.jp |
| Catalytic Intramolecular Cyclization | High stereoselectivity. organic-chemistry.org | Iridium-catalyzed N-heterocyclization of primary amines with diols. organic-chemistry.org |
| Functionalization of Proline Derivatives | Readily available chiral starting materials. mdpi.com | Synthesis of precursors for various drugs. mdpi.com |
Role As a Key Intermediate in Complex Molecule Synthesis
Precursor in Pharmaceutical Building Block Development
In the pharmaceutical industry, the quest for novel drugs with enhanced efficacy and specificity is relentless. 3-Amino-1-methanesulfonylpyrrolidine has been identified as a valuable precursor in the development of new pharmaceutical building blocks. Its incorporation into a molecular design can significantly influence the physicochemical properties of the final active pharmaceutical ingredient (API), such as solubility, metabolic stability, and target-binding affinity.
A notable application of this compound is in the synthesis of protein tyrosine phosphatase inhibitors. A patent details the use of this compound as a reactant in a synthetic pathway to produce these inhibitors. google.com The reaction involves a Buchwald-Hartwig amination, a powerful cross-coupling method in medicinal chemistry.
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
|---|---|---|---|
| Aryl or Heteroaryl Halide/Triflate | This compound | BrettPhos Pd G3 precatalyst / BrettPhos | Substituted Aminopyrrolidine Derivative |
This table illustrates a typical reaction where this compound is used as a key building block in pharmaceutical synthesis.
Utility in Agrochemical Intermediate Design
While specific public domain research explicitly detailing the use of this compound in agrochemical synthesis is limited, the structural motifs present in this compound are relevant to the design of modern pesticides. The pyrrolidine (B122466) core is a feature of several successful agrochemicals, and the methanesulfonyl group can impart desirable properties such as increased stability and soil mobility. The amino group provides a convenient handle for the introduction of various toxophores or for modifying the molecule's properties to optimize its biological activity and environmental profile. The potential for this compound to serve as an intermediate in the creation of novel herbicides, fungicides, or insecticides remains an area of interest for synthetic chemists in the agrochemical sector.
Application in the Synthesis of Chiral Compounds for Medicinal Chemistry
Chirality is a critical aspect of modern drug design, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. This compound is a chiral molecule, and its enantiomerically pure forms are valuable starting materials for the synthesis of stereochemically defined drugs.
The use of enantiopure this compound allows for the construction of chiral scaffolds with a high degree of stereochemical control. This is crucial in medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets. The development of synthetic routes that can selectively produce one enantiomer of a target molecule over the other is a key focus of pharmaceutical research. The availability of chiral building blocks like this compound is, therefore, highly enabling for the discovery and development of new, safer, and more effective medicines.
Medicinal Chemistry and Drug Discovery Applications of 3 Amino 1 Methanesulfonylpyrrolidine Derivatives
Design and Synthesis of Novel Therapeutic Candidates
The journey of a drug from concept to clinic begins with the intricate processes of design and synthesis. The 3-amino-1-methanesulfonylpyrrolidine scaffold provides a robust framework for the development of new chemical entities with therapeutic potential.
Scaffold Exploration in Drug Development
The use of privileged scaffolds, which are molecular frameworks that can bind to multiple protein targets, is a cornerstone of modern drug discovery. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is considered a privileged scaffold due to its widespread presence in biologically active natural products and synthetic drugs. nih.gov Its non-planar nature allows for the precise spatial arrangement of substituents, enabling a more effective exploration of the target's binding pocket. nih.gov
The introduction of a methanesulfonyl group at the 1-position of the pyrrolidine ring significantly influences the molecule's properties. This group can act as a hydrogen bond acceptor and enhance the compound's solubility and metabolic stability. The amino group at the 3-position serves as a crucial handle for further chemical modifications, allowing for the generation of diverse libraries of compounds with varying pharmacological profiles. This strategy, known as scaffold hopping, involves replacing a core molecular structure with a bioisosteric equivalent to improve properties such as potency, selectivity, or pharmacokinetics. researchgate.net
Rational Drug Design Approaches for Pyrrolidine-Based Compounds
Rational drug design aims to create new medications based on a thorough understanding of the biological target. For pyrrolidine-based compounds, this often involves structure-activity relationship (SAR) studies and computational modeling. SAR studies systematically modify the chemical structure of a lead compound and assess the impact on its biological activity. researchgate.netnih.gov
For instance, in the development of antagonists for the S1P1 receptor, a series of analogues with different amino acid head groups were synthesized to explore the SAR. nih.gov This systematic approach allows medicinal chemists to identify the key structural features required for optimal target engagement. Computational techniques such as molecular docking can further elucidate the binding modes of these compounds within the active site of a protein, guiding the design of more potent and selective inhibitors.
Identification of Pharmacological Targets
The therapeutic utility of this compound derivatives is intrinsically linked to their ability to interact with specific biological targets, such as enzymes and receptors.
Enzyme Inhibition Studies
Enzymes are critical regulators of numerous physiological processes, and their dysregulation is often implicated in disease. Consequently, enzyme inhibitors represent a major class of therapeutic agents. Derivatives of this compound have shown promise as inhibitors of various enzymes, including kinases and metabolic enzymes.
Kinase Inhibition:
Protein kinases play a pivotal role in cell signaling pathways, and their aberrant activity is a hallmark of cancer and inflammatory diseases. The 3-aminopyrazole (B16455) scaffold, a close bioisostere of the 3-aminopyrrolidine (B1265635) core, has been extensively explored for the development of kinase inhibitors. nih.gov For example, a series of 3-aminopyrazole-based compounds were designed and synthesized as inhibitors of PCTAIRE kinases, a subfamily of cyclin-dependent kinases (CDKs). nih.gov
While direct evidence for this compound as a kinase inhibitor is emerging, the structurally related compound, (4-amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone, has demonstrated potent inhibitory activity against CDK1, CDK2, and CDK4. This suggests that the N-methanesulfonyl heterocyclic amine motif is a key pharmacophore for kinase inhibition.
Metabolic Enzyme Inhibition:
Metabolic enzymes are also attractive targets for drug discovery. For instance, HMG-CoA reductase is the rate-limiting enzyme in cholesterol biosynthesis and the target of statin drugs. While not containing a pyrrolidine ring, a series of compounds featuring a methanesulfonylaminopyrimidine moiety have been developed as potent HMG-CoA reductase inhibitors.
Another important class of enzymes are carbonic anhydrases (CAs), which are involved in various physiological and pathological processes, including tumorigenesis. Novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and shown to bind to various human CA isoenzymes.
Below is a table summarizing the inhibitory activities of representative compounds against various enzymes.
| Compound/Scaffold | Target Enzyme | IC50/Ki | Reference |
| 3-Aminopyrazole Derivative | PCTAIRE Kinase (CDK16) | EC50 = 33 nM | nih.gov |
| 3-Amino-1H-indazole Derivative | GSK3β | - | nih.gov |
| 3-Amino-5-phenylpyrazole Derivative | Tubulin Polymerization | IC50 = 38.37 nM (MCF-7 cells) | nih.gov |
This table presents data for structurally related compounds to illustrate the potential of the aminopyrrolidine scaffold and its bioisosteres in enzyme inhibition.
Receptor Modulation Investigations
Receptors are specialized proteins that transmit signals into the cell upon binding to specific ligands. Modulating receptor activity is a key strategy in the treatment of a wide range of diseases.
Derivatives of 3-aminopyrrolidine have been investigated for their ability to modulate the function of various receptors, particularly those in the central nervous system (CNS) and the immune system. For example, analogues of a peptidomimetic dopamine (B1211576) receptor modulator containing a 3-aminopyrrolidinone core have been synthesized and evaluated for their ability to enhance the binding of agonists to dopamine receptors. nih.gov
Furthermore, a series of 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines, which share some structural similarities with N-sulfonylated aminopyrrolidines, have been identified as allosteric modulators of the GABA-A receptor. nih.gov In the realm of immunology, S1P receptors have been targeted with antagonists derived from amino acid scaffolds, highlighting the potential for these types of molecules to modulate immune responses. nih.govnih.gov
The following table summarizes the receptor modulation activities of relevant compounds.
| Compound/Scaffold | Target Receptor | Activity | Reference |
| 3-Aminopyrrolidinone Analog | Dopamine Receptor | Allosteric Modulator | nih.gov |
| 3-Aryl-1-(arylsulfonyl)tetrahydropyridazine | GABA-A Receptor | Allosteric Modulator | nih.gov |
| Amino Acid Analog | S1P5 Receptor | Antagonist (EC50 = 0.1 nM) | nih.gov |
| 3-Amino-3-phenylpropionamide Derivative | Mu Opioid Receptor | High Affinity Ligand | nih.gov |
This table includes data from structurally related compounds to demonstrate the potential of the aminopyrrolidine scaffold in receptor modulation.
Therapeutic Area Exploration
The diverse pharmacological activities of this compound derivatives make them promising candidates for the treatment of a variety of diseases. The exploration of their therapeutic potential spans several key areas, including oncology, central nervous system disorders, and inflammatory conditions.
The potent kinase inhibitory activity of related scaffolds suggests a significant potential for the development of novel anticancer agents. nih.govnih.gov The ability of these compounds to cross the blood-brain barrier, a critical property for CNS drugs, opens up avenues for treating neurological and psychiatric disorders. nih.gov Furthermore, the modulation of receptors involved in immune regulation points towards their potential use in autoimmune and inflammatory diseases. nih.govnih.gov The versatility of the this compound scaffold, combined with the power of modern drug design strategies, ensures that this promising chemical entity will continue to be a focal point of medicinal chemistry research for years to come.
Lack of Specific Research Data Precludes Article Generation on this compound Derivatives
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific research data to generate a detailed article on the medicinal chemistry and drug discovery applications of this compound derivatives for the requested therapeutic areas.
Searches for dedicated studies on the oncology, anti-inflammatory, antimicrobial, antiviral, and neurological applications of compounds derived directly from the this compound scaffold did not yield relevant papers or comprehensive reviews.
While the parent compound, this compound, is mentioned in chemical literature, it primarily appears as a reagent or building block in the synthesis of more complex molecules. For instance, a patent for protein tyrosine phosphatase inhibitors lists this compound as a reactant in a synthesis process, a class of molecules which can have applications in oncology. google.com However, this does not provide data on a series of its derivatives or their specific biological activities.
The performed searches did retrieve literature on broader, related chemical classes, such as other pyrrolidine derivatives, various sulfonamides, and amino-pyrazoles, which have been investigated for anticancer, anti-inflammatory, and neurological activities. However, this information falls outside the user's strict requirement to focus solely on derivatives of this compound.
Without dedicated research focusing on the biological activities of a series of derivatives of this specific parent compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline and content requirements. Generating content would require extrapolation from unrelated compound classes, which would not meet the standards of scientific accuracy. Therefore, the article cannot be written at this time.
Biological Activity Profiling and Pharmacological Efficacy of Derived Compounds
In Vitro Biological Assays and High-Throughput Screening Methodologies
The initial assessment of the biological activity of 3-Amino-1-methanesulfonylpyrrolidine derivatives typically involves a battery of in vitro assays. High-throughput screening (HTS) methodologies are often employed to rapidly screen large libraries of these compounds against a panel of biological targets. These targets are selected based on their relevance to specific diseases, such as cancer, inflammation, or infectious diseases.
Commonly utilized in vitro assays include:
Kinase Inhibition Assays: Given that many pyrrolidine-based compounds have shown activity as kinase inhibitors, derivatives of this compound are frequently screened against a panel of protein kinases. nih.gov These assays measure the ability of the compounds to inhibit the activity of specific kinases that are often dysregulated in cancer and inflammatory diseases. For instance, screening against kinases like PI3K and mTOR can reveal potential anticancer agents. mdpi.commdpi.com
Cell Proliferation and Cytotoxicity Assays: To assess the potential of these compounds as anticancer agents, their effect on the growth and viability of cancer cell lines is evaluated. Assays such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50) or is lethal to 50% of the cells (LC50). nih.gov
Enzyme-Linked Immunosorbent Assays (ELISAs): For potential anti-inflammatory applications, ELISAs are used to measure the inhibition of pro-inflammatory cytokine production, such as TNF-α, in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).
Antimicrobial Assays: The antibacterial and antifungal activity of these compounds can be determined by measuring the minimum inhibitory concentration (MIC) required to inhibit the growth of various microbial strains.
The data generated from these primary screens are used to establish a preliminary structure-activity relationship (SAR), guiding the chemical synthesis of more potent and selective analogs.
Table 1: Illustrative In Vitro Biological Assay Data for a Hypothetical Series of this compound Derivatives
| Compound ID | Target Kinase IC50 (µM) | Cancer Cell Line GI50 (µM) | TNF-α Inhibition (% at 10 µM) |
| AMS-PYR-001 | 5.2 (Kinase A) | 12.5 (MCF-7) | 15 |
| AMS-PYR-002 | 1.8 (Kinase A) | 4.3 (MCF-7) | 35 |
| AMS-PYR-003 | 0.5 (Kinase B) | 1.1 (A549) | 60 |
| AMS-PYR-004 | > 50 (Kinase A/B) | > 50 (MCF-7/A549) | < 5 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for specific named compounds, as such data is not publicly available.
In Vivo Efficacy Models for Derived Lead Compounds
Compounds that demonstrate promising activity and selectivity in in vitro assays, along with favorable preliminary safety profiles, are advanced to in vivo efficacy studies. These studies utilize animal models of human diseases to assess the therapeutic potential of the lead compounds in a living organism.
The choice of the animal model is critical and depends on the intended therapeutic application. For example:
Xenograft Models: For anticancer drug development, human cancer cells are implanted into immunocompromised mice. The ability of the derived compounds to inhibit tumor growth is then evaluated. nih.gov
Inflammation Models: To test anti-inflammatory potential, animal models of diseases like rheumatoid arthritis or inflammatory bowel disease are used. The effect of the compounds on disease progression and inflammatory markers is assessed.
Infectious Disease Models: In the case of antimicrobial drug discovery, animal models are infected with specific pathogens, and the efficacy of the compounds in clearing the infection is determined.
During these in vivo studies, key pharmacokinetic and pharmacodynamic (PK/PD) parameters are also evaluated to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds and their relationship to the observed biological effects.
Comparative Analysis with Reference Compounds and Established Therapeutics
To gauge the potential clinical utility of novel derivatives of this compound, their efficacy and potency are often compared to those of established therapeutics or well-characterized reference compounds. This comparative analysis provides a benchmark for the performance of the new chemical entities.
For instance, if a derivative shows promise as a kinase inhibitor, its inhibitory activity (IC50) and cellular potency would be compared to existing FDA-approved kinase inhibitors that target the same pathway. nih.gov This allows researchers to determine if the new compound offers any advantages, such as improved potency, selectivity, or a better safety profile.
Table 2: Illustrative Comparative Analysis of a Lead Compound
| Compound | Target Kinase IC50 (nM) | Cellular Potency (EC50, nM) | Selectivity Profile |
| AMS-PYR-Lead | 15 | 80 | High selectivity over related kinases |
| Reference Drug A | 25 | 150 | Moderate selectivity |
| Reference Drug B | 5 | 50 | Low selectivity |
Note: This table is for illustrative purposes only.
Modulation of Cellular and Biochemical Pathways
A crucial aspect of understanding the pharmacological efficacy of this compound derivatives is elucidating their mechanism of action at the molecular level. This involves identifying the specific cellular and biochemical pathways that are modulated by the compounds.
Techniques such as Western blotting, quantitative polymerase chain reaction (qPCR), and proteomics are employed to investigate the effects of the compounds on key signaling proteins and gene expression. For example, if a compound is identified as a PI3K/mTOR inhibitor, studies would be conducted to confirm its ability to block the phosphorylation of downstream targets like Akt and S6 kinase. mdpi.commdpi.com This helps to confirm that the observed biological effects, such as inhibition of cancer cell proliferation, are indeed mediated by the intended pathway. researchgate.net
Understanding the precise molecular interactions and downstream signaling events provides a rational basis for the further development of these compounds as targeted therapeutics. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlating Structural Modifications with Biological Potency and Selectivity
Structure-activity relationship (SAR) studies on pyrrolidine-based compounds, particularly in the context of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, demonstrate that specific structural modifications are critical for potency and selectivity. The 2(S)-cyanopyrrolidine scaffold has become a key intermediate in the synthesis of many DPP-4 inhibitors. nih.gov
Modifications to the pyrrolidine (B122466) ring and its substituents directly impact interactions with target enzymes. For instance, in a series of quinolone derivatives bearing a 3-amino-4-methoxypyrrolidine moiety, substitutions on the 3-amino group were found to influence antibacterial activity. N-methylation of this amino group led to a decrease in in vitro activity but resulted in superior in vivo anti-pseudomonal activity. nih.gov
Research into DPP-IV inhibitors has shown that the pyrrolidine core often engages with key residues in the enzyme's active site, such as Glu205 and Glu206. nih.gov The potency and selectivity of these inhibitors are highly dependent on the nature of the substituents attached to the pyrrolidine ring. The introduction of different functional groups can alter the binding affinity and specificity, sometimes leading to unintended inhibition of related enzymes like DPP-8 and DPP-9, which can be a concern. researchgate.net Therefore, SAR studies aim to identify modifications that enhance binding to the target (e.g., DPP-4) while minimizing interactions with off-target enzymes.
The following table illustrates how structural changes in related pyrrolidine scaffolds can affect their biological activity, using DPP-IV inhibition as an example.
| Scaffold/Derivative | Modification | Effect on Biological Potency/Selectivity |
| Pyrrolidine Amides | Varied amide substituents | Influences binding affinity for DPP-IV; electrostatic parameters and dipole moment are key determinants of activity. researchgate.net |
| 3-Amino-4-methoxypyrrolidine Quinolones | N-methylation of the 3-amino group | Lowered in vitro antibacterial activity but improved in vivo efficacy against specific pathogens. nih.gov |
| Cyanopyrrolidines | Incorporation of a cyano group | Serves as a key structural element for potent and selective DPP-IV inhibition. nih.govclinicsearchonline.org |
| Dihydrobenzo[f]thiochromen scaffolds with Tetrahydro-2H-thiopyran-3-amine | Salt-bridge and hydrogen bond interactions | The nitrogen atom of the amine group is positioned to form crucial interactions with Glu205, Glu206, and Tyr662 in the DPP-4 active site. nih.gov |
Stereochemical Influence on Activity and Pharmacological Specificity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity and specificity of 3-Amino-1-methanesulfonylpyrrolidine derivatives. mdpi.comnih.gov Since biological targets like enzymes and receptors are chiral, they often exhibit stereoselective binding, meaning they interact differently with different stereoisomers of a compound.
For a series of 7-(3'-amino-4'-methoxypyrrolidin-1'-yl) quinolone derivatives, the configuration of the amino and methoxy substituents on the pyrrolidine ring had a profound effect on antibacterial activity. nih.gov Key findings from this research include:
Cis vs. Trans Isomers : The cis isomers demonstrated higher antibacterial activity against the majority of pathogens tested compared to their trans counterparts. nih.gov
Chiral Effects : A significant difference in potency was observed between enantiomers. The (3'S,4'R)-derivative was substantially more active than the (3'R,4'S)-derivative, highlighting the importance of the specific chiral configuration for optimal target interaction. nih.gov
This stereochemical dependence is a common theme in drug design. Studies on other chiral compounds confirm that only specific isomers may exhibit significant biological activity, which can be attributed to stereoselective uptake by cells or a better fit within the target's binding site. mdpi.comnih.gov Molecular modeling can help elucidate the structural and stereochemical requirements for an efficient interaction, leading to the rational design of more potent and selective single-isomer drugs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrrolidine scaffolds, QSAR studies have been instrumental in designing potent inhibitors, particularly for DPP-IV. researchgate.netnih.gov These models use statistical methods to establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their inhibitory potency.
Several 2D and 3D-QSAR models have been developed for pyrrolidine analogs. researchgate.netresearchgate.net These models have identified several key descriptors that determine the activity of DPP-IV inhibitors:
Shape and Flexibility : The shape flexibility index has been shown to play a role in determining the activity of these inhibitors. nih.gov
Electrostatic Properties : Parameters such as the Ipso atom E-state index and dipole moment are crucial for the molecule's interaction with the target enzyme. researchgate.netnih.gov
Hydrophobicity and Polar Surface Area : Physicochemical parameters like the logarithm of the octanol/water partition coefficient (a measure of hydrophobicity) and topological polar surface area are critical for DPP-IV inhibitory activity. researchgate.net
By using techniques like multiple linear regression (MLR) and partial least squares (PLS), researchers have created robust QSAR models. nih.gov These models not only help in understanding the structural requirements for activity but also allow for the virtual screening of large compound libraries to identify new potential inhibitors, accelerating the drug discovery process. researchgate.netresearchgate.net
Ligand Efficiency and Druglikeness Optimization in Derivatives
In modern drug discovery, optimizing the "druglikeness" of a compound is as important as maximizing its potency. This involves ensuring the molecule has favorable absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For derivatives of the pyrrolidine scaffold, several metrics are used to assess and guide this optimization process.
Lipinski's Rule of Five is a widely used guideline to evaluate the druglikeness of a compound and its potential for oral bioavailability. QSAR studies on pyrrolidine analogs acting as DPP-IV inhibitors have shown that these compounds generally adhere to Lipinski's rule, indicating a sound pharmacokinetic profile. nih.gov
Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are metrics that relate the potency of a compound to its size and lipophilicity, respectively. nih.gov These metrics help medicinal chemists design compounds that are not only potent but also efficient, avoiding the development of large, greasy molecules that often have poor ADME properties. The goal of lead optimization is often to increase LE and LLE values. nih.gov Drugs are often differentiated from other compounds that bind to the same target by having higher LE and LLE values. nih.gov
The table below summarizes key physicochemical properties and druglikeness metrics relevant to the optimization of pyrrolidine-based compounds.
| Metric/Property | Definition | Importance in Drug Design |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences absorption and distribution; often kept <500 Da for oral drugs (Lipinski's Rule). nih.gov |
| LogP | The logarithm of the partition coefficient between octanol and water. | A measure of lipophilicity; affects solubility, permeability, and metabolism. Often kept <5 for oral drugs. nih.gov |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Influences solubility and membrane permeability. Often kept <5 for oral drugs. nih.gov |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | Influences solubility and membrane permeability. Often kept <10 for oral drugs. nih.gov |
| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom (non-hydrogen atom). | Helps in selecting smaller compounds with higher binding affinity for further development. nih.gov |
| Lipophilic Ligand Efficiency (LLE) | The difference between the potency (pIC50 or pKi) and LogP. | Balances potency and lipophilicity to avoid "molecular obesity" and poor ADMET properties. nih.gov |
By focusing on these parameters, researchers can rationally design derivatives of this compound that possess a better balance of potency, selectivity, and pharmacokinetic properties, increasing their potential as successful therapeutic agents.
Molecular Mechanism of Action Elucidation
Identification of Specific Molecular Targets and Binding Sites
While direct experimental evidence for the molecular targets of 3-Amino-1-methanesulfonylpyrrolidine is not extensively documented in publicly available literature, the structural scaffold of 3-aminopyrrolidine (B1265635) is a well-established pharmacophore that has been explored in the development of various therapeutic agents. Derivatives of 3-aminopyrrolidine have been prominently investigated as antagonists of the C-C chemokine receptor 2 (CCR2). nih.govnih.gov CCR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of monocytes. nih.gov The amino-terminal domain of the CCR2 receptor has been identified as a key binding site for its endogenous ligands and has also been implicated as a co-receptor for HIV-1 infection. nih.gov
Furthermore, the (S)-3-aminopyrrolidine scaffold has been identified as a promising framework for the development of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K). nih.gov These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation, and their dysregulation is implicated in various cancers. nih.gov
The inclusion of a methanesulfonyl group in the structure of this compound is also noteworthy. This functional group is a common feature in a variety of kinase inhibitors and can contribute to the binding affinity and selectivity of these molecules. mdpi.com For instance, the methanesulfonyl moiety is present in the chemical structure of Oclacitinib, a Janus kinase (JAK) inhibitor. researchgate.net
Based on these findings, the potential molecular targets for this compound are hypothesized to include:
C-C Chemokine Receptor 2 (CCR2): Acting as an antagonist.
Abl Kinase: Potentially acting as an inhibitor.
Phosphoinositide 3-Kinase (PI3K): Potentially acting as an inhibitor.
The binding site for 3-aminopyrrolidine-based CCR2 antagonists is located within the transmembrane domain of the receptor. For kinase inhibition, the compound would likely bind to the ATP-binding pocket of the respective kinase.
Table 1: Potential Molecular Targets for this compound Based on Structural Analogs
| Potential Target | Compound Class | Reference |
| CCR2 | 3-Aminopyrrolidine derivatives | nih.govnih.gov |
| Abl Kinase | (S)-3-Aminopyrrolidine derivatives | nih.gov |
| PI3K | (S)-3-Aminopyrrolidine derivatives | nih.gov |
| JAK Kinase | Methanesulfonyl-containing compounds | researchgate.net |
Ligand-Target Binding Interactions
The interaction of this compound with its putative molecular targets would be governed by a combination of hydrogen bonding, hydrophobic, and electrostatic interactions.
Hydrogen Bonding Networks and Key Interactions
In the context of CCR2 antagonism, the amino group of the 3-aminopyrrolidine core is expected to form crucial hydrogen bonds with specific residues within the receptor's binding pocket. For instance, studies on related 3-aminopyrrolidine derivatives have highlighted the importance of interactions with key amino acid residues for potent antagonist activity. nih.gov
Within the ATP-binding pocket of a kinase, the methanesulfonyl group could act as a hydrogen bond acceptor, interacting with backbone amide hydrogens of the kinase hinge region. This is a common binding motif for many kinase inhibitors. mdpi.com The amino group could also participate in hydrogen bonding with acidic residues in the kinase domain.
Hydrophobic and Electrostatic Interactions
Electrostatic interactions are also likely to play a significant role. The basic amino group can form salt bridges with acidic residues such as aspartate or glutamate (B1630785) in the target protein. The polarized S=O bonds of the methanesulfonyl group can also participate in electrostatic interactions with polar residues or metal ions within the active site. nih.gov
Impact on Downstream Signaling Pathways and Cellular Responses
The engagement of this compound with its potential molecular targets would lead to the modulation of specific downstream signaling pathways, ultimately affecting cellular responses.
If this compound acts as a CCR2 antagonist , it would block the binding of its cognate chemokines, such as monocyte chemoattractant protein-1 (MCP-1). nih.gov This would inhibit the G protein-mediated signaling cascade, leading to a reduction in intracellular calcium mobilization and the activation of downstream pathways like the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. The ultimate cellular response would be the inhibition of monocyte and macrophage chemotaxis, a key process in inflammation. nih.gov
In the scenario where the compound functions as a kinase inhibitor (e.g., of Abl or PI3K), it would block the phosphorylation of their respective downstream substrates.
Abl Kinase Inhibition: Inhibition of Bcr-Abl, a fusion protein found in chronic myeloid leukemia, would block the constitutive activation of downstream signaling pathways that promote cell proliferation and survival, leading to apoptosis of the cancer cells.
PI3K Inhibition: Blocking the PI3K/AKT/mTOR pathway would impact fundamental cellular processes including cell growth, proliferation, and survival. This pathway is frequently hyperactivated in cancer, and its inhibition can lead to cell cycle arrest and apoptosis.
Table 2: Potential Downstream Effects of this compound
| Potential Target | Downstream Pathway Modulation | Cellular Response | Reference |
| CCR2 | Inhibition of G-protein signaling, Ca2+ mobilization, and MAPK activation | Inhibition of monocyte chemotaxis | nih.govnih.gov |
| Abl Kinase | Inhibition of Bcr-Abl downstream signaling | Induction of apoptosis in cancer cells | |
| PI3K | Inhibition of the PI3K/AKT/mTOR pathway | Cell cycle arrest, induction of apoptosis |
Allosteric Modulation Studies of Target Proteins
While direct studies on the allosteric modulation of target proteins by this compound are not available, the concept is relevant, particularly for GPCRs like CCR2. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site for the endogenous ligand). nih.gov They can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the affinity and/or efficacy of the orthosteric ligand. Given that many small molecule GPCR antagonists act via an allosteric mechanism, it is plausible that this compound could function as a NAM of CCR2. Further experimental investigation would be required to confirm this hypothesis.
Computational Chemistry and Molecular Modeling in Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For pyrrolidine-based compounds, docking studies have been instrumental in elucidating their mechanism of action and in identifying key interactions that contribute to their biological activity.
In a study focused on a series of pyrrolidine (B122466) derivatives as novel myeloid cell leukemia-1 (Mcl-1) inhibitors, molecular docking was employed to understand the interactions between the ligands and the protein's binding site. nih.gov The results of these simulations revealed the crucial role of specific residues in the binding pocket and guided the design of more potent inhibitors. nih.gov Similarly, molecular modeling studies on pyrrolidine-2,5-dione based aromatase inhibitors have utilized docking to compare the binding of these non-steroidal inhibitors with the natural substrate, androstenedione. nih.gov These studies suggested that larger inhibitors preferentially utilize a specific region of the active site. nih.gov
Table 1: Illustrative Molecular Docking Results for Pyrrolidine Derivatives Against Various Targets
| Compound Class | Target Protein | Key Interacting Residues (Hypothetical) | Reference |
| Pyrrolidine-based Mcl-1 Inhibitors | Mcl-1 | Arg263, Asp256 | nih.gov |
| Pyrrolidine-2,5-dione Derivatives | Aromatase | Heme iron, Phe221, Trp224 | nih.gov |
| Functionalized Pyrrolidines | α-Mannosidase | Asp, Glu, Phe, Tyr | nih.gov |
Note: The data in this table is illustrative and based on findings from studies on related pyrrolidine structures.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding events of a ligand-protein complex over time. This method is crucial for assessing the stability of the docked pose and for understanding the flexibility of both the ligand and the protein.
For pyrrolidine derivatives, MD simulations have been used to support and validate the results of molecular docking. In the study of Mcl-1 inhibitors, MD simulations were performed to confirm the stability of the analyzed compounds within the target protein's binding site over a 100 ns trajectory. nih.gov These simulations, coupled with binding free energy calculations (MM/PBSA), provided a more accurate estimation of the binding affinity and reinforced the predictions from the initial docking studies. nih.gov
The conformational flexibility of the pyrrolidine ring is a key determinant of its biological activity. MD simulations can be employed to explore the different puckering states of the 3-Amino-1-methanesulfonylpyrrolidine scaffold and to understand how these conformations influence its interaction with a target protein. Such simulations can reveal dynamic hydrogen bond networks and water-mediated interactions that are not apparent from static docking poses.
De Novo Design Approaches for Pyrrolidine-Based Scaffolds
De novo design is a computational strategy that involves the creation of novel molecular structures with desired properties, often starting from a basic scaffold or a set of functional groups. The pyrrolidine ring is a versatile scaffold that is frequently used in de novo design due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. frontiersin.org
Computational methods can be used to generate novel backbone scaffolds for protein design, which can then be used to design proteins that bind to specific ligands, including those with a pyrrolidine core. nih.govnih.gov These approaches often involve building up from idealized secondary structure elements and using coarse-grained potential energy functions to assess the designability of the generated scaffolds. nih.gov Deep learning approaches have also shown promise in the de novo design of proteins that can scaffold multiple functional motifs. biorxiv.org
For this compound, de novo design could be used to explore a wide range of chemical space around this core structure. By systematically adding different functional groups and side chains, it is possible to design novel analogs with improved potency, selectivity, and pharmacokinetic properties.
Virtual Screening for Analog Discovery and Lead Optimization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. uncsa.edu This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds. nih.gov
Virtual screening has been successfully applied to identify novel inhibitors with a pyrrolidine core. For instance, a virtual screening and QSAR study of pyrrolidine derivatives led to the identification of potent α-mannosidase inhibitors. nih.gov The study suggested that the presence of polar properties on the van der Waals surface and aromatic rings are important for activity. nih.gov In another example, computational screening of pyrazolopyrimidine derivatives, which can be considered related in their heterocyclic nature, was used to identify potential Janus kinase 3 (JAK3) inhibitors. nih.gov
A virtual library based on the this compound scaffold could be generated and screened against various biological targets. This approach would enable the rapid identification of hit compounds that can then be synthesized and tested experimentally, significantly accelerating the early stages of drug discovery. The insights gained from such screening campaigns can also inform the lead optimization process by highlighting key structure-activity relationships.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for both the separation of 3-Amino-1-methanesulfonylpyrrolidine from reaction mixtures and the critical assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) serves as a versatile tool for both the analysis and purification of this compound and its derivatives. bldpharm.comgoogle.com For analytical purposes, HPLC coupled with an ultraviolet (UV) detector is often employed. google.com Given that the pyrrolidine (B122466) ring lacks a strong chromophore, derivatization is a common strategy to enhance UV detection and improve chromatographic separation. google.comresearchgate.net A common approach involves reacting the amino group with a derivatizing agent, such as benzoyl chloride, to introduce a UV-active benzoyl group. google.com The resulting derivative can then be analyzed on a standard reversed-phase column, such as a C18 column. google.com
Method parameters are optimized to achieve baseline separation and accurate quantification. This includes the selection of the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, and the detector wavelength. google.comnih.gov For preparative HPLC, the goal is to isolate larger quantities of the compound. The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle the increased sample load.
A typical HPLC method for a derivatized amino-pyrrolidine might involve the following:
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate (B84403) or acetate) |
| Detection | UV at 220-300 nm |
| Derivatizing Agent | Benzoyl Chloride |
This table represents a generalized HPLC method and specific conditions would be optimized for the exact derivative of this compound being analyzed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Since this compound itself is not sufficiently volatile for GC analysis, derivatization is necessary. sigmaaldrich.com This process replaces polar N-H bonds with less polar groups, increasing the compound's volatility. sigmaaldrich.com
Common derivatization reagents for amino compounds include alkyl chloroformates or silylating agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net The resulting derivatives can then be separated on a capillary GC column and detected by a mass spectrometer. researchgate.net The mass spectrometer provides not only quantitative data but also structural information based on the fragmentation pattern of the derivatized molecule. sigmaaldrich.com For instance, derivatization with MTBSTFA results in a characteristic mass increase and predictable fragmentation patterns, aiding in the confirmation of the analyte's identity. sigmaaldrich.com
The GC-MS method offers high sensitivity and selectivity, making it suitable for trace analysis and the identification of byproducts in synthetic mixtures. researchgate.netnih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, and this is achieved through chiral chromatography. cat-online.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiraltech.comsigmaaldrich.com
Several types of CSPs are effective for the separation of amino acid and amino alcohol enantiomers, including those based on macrocyclic glycopeptides like teicoplanin. sigmaaldrich.com The choice of CSP and mobile phase is critical for achieving optimal resolution. chiraltech.comnih.gov In some cases, derivatization of the analyte with a chiral derivatizing reagent can be used to form diastereomers, which can then be separated on a standard achiral column. cat-online.com However, direct separation on a CSP is often preferred to avoid potential complications from the derivatization step. sigmaaldrich.com The enantiomeric excess (e.e.) can be determined by integrating the peak areas of the two enantiomers. chiraltech.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Derivatives
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of newly synthesized derivatives of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This level of precision allows for the determination of the molecular formula of a compound, as very few combinations of atoms will have the same exact mass. nih.gov
For example, the exact mass of this compound is 164.06200 Da. alfa-chemistry.com Any derivative synthesized from this starting material would have a theoretical exact mass that can be calculated. HRMS analysis of the derivative would then provide an experimental mass, and a close match between the theoretical and experimental masses serves as strong evidence for the correct product formation. This technique is often used in conjunction with other spectroscopic methods to provide a comprehensive structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments of Synthesized Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of this compound and its derivatives. nih.gov Both ¹H and ¹³C NMR are routinely used.
¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shifts, integration values, and coupling patterns of the signals in a ¹H NMR spectrum are all used to piece together the structure.
¹³C NMR provides information about the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom in the structure will typically give rise to a distinct signal in the ¹³C NMR spectrum.
While a specific, published NMR spectrum for this compound was not available in the search results, related compounds show predictable spectral patterns. For instance, the protons on the pyrrolidine ring would appear as a series of multiplets, and the methyl group of the methanesulfonyl moiety would be a sharp singlet.
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |
| ¹H | ||
| CH₃ (SO₂) | ~2.8-3.0 | Singlet |
| Pyrrolidine CH₂ | ~2.0-4.0 | Multiplets |
| Pyrrolidine CH | ~3.5-4.5 | Multiplet |
| NH₂ | Broad, variable | Singlet |
| ¹³C | ||
| CH₃ (SO₂) | ~40 | |
| Pyrrolidine CH₂ | ~30-60 | |
| Pyrrolidine CH | ~50-65 |
This table provides predicted NMR data based on general chemical shift ranges for similar functional groups and should be considered illustrative.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a suitable single crystal of the compound or its derivative must be grown. mdpi.com The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry. mdpi.comnih.gov
This technique is particularly valuable for confirming the absolute configuration of chiral centers. For derivatives of this compound, X-ray crystallography could definitively establish the stereochemistry at the C3 position. The crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov
Crystal Structure Determination and Polymorphism Studies
The precise three-dimensional arrangement of atoms in a solid-state material is fundamental to its physical and chemical properties. X-ray crystallography stands as the definitive method for determining this arrangement.
Single-Crystal X-ray Diffraction (SCXRD) is the gold-standard technique used to unambiguously establish the molecular structure of a compound. researchgate.net By irradiating a single, high-quality crystal with X-rays, a unique diffraction pattern is generated. Analysis of this pattern allows for the determination of the crystal's unit cell dimensions (the basic repeating unit of the crystal), its space group (describing the symmetry elements), and the precise coordinates of every atom within the asymmetric unit. mdpi.com For a molecule like this compound, this would reveal bond lengths, bond angles, and the molecule's conformation, providing critical insights into its stereochemistry. rsc.orgresearchgate.net
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. diva-portal.orgnumberanalytics.com Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including melting point, solubility, stability, and bioavailability, which are critical factors in pharmaceutical development. numberanalytics.comnih.gov The discovery and characterization of polymorphs is, therefore, an essential part of the drug development process. diva-portal.org
The investigation of polymorphism involves multiple analytical techniques:
Powder X-ray Diffraction (PXRD): This is a primary tool for identifying crystalline phases. dannalab.com Since each polymorph has a unique crystal lattice, it will produce a distinct PXRD pattern, which serves as a fingerprint for that specific form. dannalab.com
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as a function of temperature. It is used to identify melting points, phase transitions between polymorphs, and desolvation events. nih.gov
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is often used alongside DSC to differentiate between anhydrous polymorphs and solvated or hydrated forms.
Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) and solid-state Nuclear Magnetic Resonance (ss-NMR) spectroscopy can also distinguish between polymorphs, as the different crystal packing and molecular conformations lead to subtle changes in the spectroscopic signatures. nih.gov
Illustrative Data Table: Hypothetical Crystallographic Data for this compound
Disclaimer: The following table is for illustrative purposes only and represents the type of data obtained from a single-crystal X-ray diffraction experiment. This is not actual experimental data for the compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₁₂N₂O₂S |
| Formula Weight | 164.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.71 |
| b (Å) | 10.95 |
| c (Å) | 9.58 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 881.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.237 |
| R-factor (%) | 4.5 |
Co-crystal and Ligand-Target Complex Analysis
Co-crystals are multi-component crystalline materials where an active pharmaceutical ingredient (API) and a neutral guest molecule (a co-former) are present in a stoichiometric ratio within the same crystal lattice. crystallizationsystems.comnih.gov The formation of co-crystals through crystal engineering has emerged as a significant strategy to modify and improve the physicochemical properties of APIs, such as solubility, dissolution rate, and stability, without altering the covalent structure of the drug molecule itself. nih.govnih.gov
For a compound like this compound, which contains a primary amine group, co-crystallization with pharmaceutically acceptable carboxylic acids or other compounds capable of forming robust hydrogen bonds is a viable strategy. acs.org Co-crystal screening is often performed using methods like solvent-drop grinding, slurry crystallization, or high-throughput solution-based screening. nih.govunchainedlabs.com The resulting solids are analyzed by PXRD to identify new crystalline phases. nih.gov Definitive confirmation and structural elucidation of a new co-crystal requires single-crystal X-ray diffraction to map the precise intermolecular interactions, such as hydrogen bonds, between the API and the co-former. crystallizationsystems.com
Ligand-Target Complex Analysis is fundamental to structure-based drug design. Understanding how a molecule binds to its biological target (typically a protein or enzyme) at an atomic level is crucial for optimizing its potency and selectivity. nih.gov X-ray crystallography is a powerful technique for this purpose. nih.govportlandpress.com A crystal of the target protein is grown and then soaked with the ligand, or the protein and ligand are co-crystallized together. springernature.comspringernature.com
The resulting crystal structure of the protein-ligand complex reveals the binding mode of the ligand, its specific orientation within the active site, and the key non-covalent interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) that stabilize the complex. nih.govportlandpress.com For this compound, obtaining such a structure would provide invaluable information for rational drug design, guiding further chemical modifications to enhance binding affinity and biological activity. nih.govacs.org
Interactive Data Table: Illustrative Co-crystal Screening Results
Disclaimer: The following table is a hypothetical representation of results from a co-crystal screen with this compound and is for illustrative purposes only.
| Co-former | Method | Stoichiometry (API:Co-former) | Result (via PXRD) |
| Benzoic Acid | Slurry | 1:1 | New Crystalline Phase |
| Succinic Acid | Solvent Evaporation | 2:1 | New Crystalline Phase |
| Fumaric Acid | Grinding | 2:1 | Physical Mixture |
| Nicotinamide | Slurry | 1:1 | New Crystalline Phase |
| Oxalic Acid | Solvent Evaporation | 1:1 | Salt Formation |
| Isonicotinamide | Slurry | 1:1 | API Form I |
Preclinical Development and Translational Research Pathways
Early Phase In Vitro and In Vivo Pharmacokinetic (PK) Studies of Lead Candidates
Early assessment of a drug candidate's pharmacokinetic (PK) profile, which describes its absorption, distribution, metabolism, and excretion (ADME), is fundamental to its progression. For compounds centered around the pyrrolidine (B122466) scaffold, such as derivatives of 3-Amino-1-methanesulfonylpyrrolidine, these studies are crucial for selecting candidates with favorable drug-like properties.
In vitro ADME assays are the first line of investigation. These studies utilize cellular and subcellular systems to predict how a compound will behave in a living organism. Key parameters evaluated include metabolic stability in liver microsomes, plasma protein binding, and cell permeability. For instance, in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs that often incorporates a pyrrolidine ring, early in vitro screening is essential. wikipedia.orgnih.gov
Subsequent in vivo PK studies are conducted in animal models, typically rodents, to understand the compound's behavior in a whole biological system. These studies provide critical data on bioavailability, clearance, volume of distribution, and half-life. For example, preclinical studies on various DPP-4 inhibitors have demonstrated a range of oral bioavailability and clearance rates, guiding the selection of candidates for further development. wikipedia.org
| PK Parameter | Description | Example from Structurally Related Compounds (DPP-4 Inhibitors) |
| Oral Bioavailability (%) | The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. | Varies significantly among different analogues, with some achieving high oral bioavailability. |
| Plasma Clearance (CLp) | The volume of plasma cleared of the drug per unit time. | A key differentiator between candidates, influencing dosing frequency. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Directly impacts the dosing regimen. |
This table is a representative illustration based on data for structurally related compounds and does not represent actual data for this compound.
Pharmacodynamic (PD) Biomarker Identification and Validation
Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing measurable indicators of a drug's biological activity. The identification and validation of robust PD biomarkers are critical for establishing a clear relationship between drug exposure and therapeutic effect.
For compounds like this compound, which may act as enzyme inhibitors or receptor modulators, PD biomarkers can be direct measures of target engagement or downstream indicators of the biological response. In the context of DPP-4 inhibitors, a key PD biomarker is the inhibition of the DPP-4 enzyme itself. nih.gov This can be measured ex vivo in plasma samples from treated animals.
Downstream PD biomarkers for DPP-4 inhibitors include increased levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are substrates of DPP-4. nih.govnih.gov The validation of these biomarkers in preclinical models is a prerequisite for their use in clinical trials to guide dose selection and assess treatment response.
| Biomarker Type | Example Biomarker | Method of Measurement | Utility in Drug Development |
| Target Engagement | DPP-4 Enzyme Inhibition | Ex vivo enzyme activity assay in plasma | Confirms the drug is hitting its intended target. |
| Proximal Pharmacodynamic | Active GLP-1 Levels | Immunoassay (e.g., ELISA) | Demonstrates the direct pharmacological effect of target engagement. |
| Downstream Pharmacodynamic | Plasma Glucose Levels | Glucose meter or biochemical analyzer | Links the pharmacological effect to a physiological response. |
This table provides examples of biomarker strategies for structurally related compounds and is for illustrative purposes.
Assessment of Potential for Clinical Translation and Drug Development
The transition from preclinical to clinical development is a critical decision point that relies on a comprehensive assessment of all available data. For a lead candidate such as a derivative of this compound, this evaluation weighs the potential for therapeutic efficacy against the risks.
Key factors considered include:
Efficacy in relevant animal models: The compound must demonstrate a clear therapeutic effect in preclinical models of the target disease.
Favorable pharmacokinetic profile: The drug should have properties that are amenable to a practical dosing regimen in humans.
A clear understanding of the mechanism of action: A well-defined mechanism of action, supported by PD biomarker data, increases the likelihood of successful clinical translation. nih.gov
A preliminary safety profile: While detailed safety studies are conducted later, early toxicology assessments are necessary to identify any major liabilities.
Regulatory Science Considerations for Advanced Development
Navigating the regulatory landscape is a critical component of drug development. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the preclinical data required to support a First-in-Human clinical trial.
For small molecule drugs like this compound, the Investigational New Drug (IND) application in the U.S. (or equivalent in other regions) is a major milestone. The preclinical section of this application must include comprehensive data on:
Pharmacology: Detailed studies on the mechanism of action and efficacy in animal models.
Pharmacokinetics and Drug Metabolism: A complete ADME profile of the drug candidate.
Toxicology: A thorough assessment of the compound's safety profile in at least two animal species.
Adherence to Good Laboratory Practice (GLP) is mandatory for all pivotal safety studies submitted to regulatory authorities. This ensures the quality and integrity of the nonclinical safety data. The ultimate goal is to provide a robust data package that allows regulators to make an informed decision about the safety of administering the investigational drug to human subjects.
Patent Landscape and Intellectual Property in Research
Analysis of Synthetic Route Patents for 3-Amino-1-methanesulfonylpyrrolidine and Derivatives
The patent landscape for this compound itself is sparse, indicating its primary role as a readily accessible, yet crucial, intermediate. However, the patents for the synthesis of the broader class of 3-aminopyrrolidine (B1265635) derivatives and the use of the title compound in creating more complex molecules are informative.
Older patents, such as EP1138672A1 and US6872836B2, describe multi-step processes for manufacturing 3-aminopyrrolidine derivatives, often starting from materials like 1,2,4-trihydroxybutane derivatives. google.comgoogle.com These patents aimed to provide more efficient and scalable routes to the core 3-aminopyrrolidine scaffold, which was recognized as an important intermediate for pharmaceuticals, including certain cephalosporin (B10832234) antibiotics. google.comgoogle.com The methods detailed often involve the conversion of a protected hydroxy group in a pyrrolidine (B122466) precursor into an amino group. google.com
A significant recent example that explicitly incorporates this compound is the patent application WO2021127499A1, filed by AbbVie Inc. and Calico Life Sciences LLC. google.com This document discloses the synthesis of novel protein tyrosine phosphatase (PTP) inhibitors, which are being investigated for various diseases. google.com In one of the examples provided, this compound is used as a key reactant in a coupling reaction to build a larger, more complex molecule intended as a therapeutic agent. google.com The patent does not claim the synthesis of this compound itself, but rather its use as a building block, which is a common strategy to protect the final, high-value therapeutic compound.
The synthetic routes to the final therapeutic compounds are often the subject of intense patent activity. For instance, the synthesis of various pyrrolidine-containing drugs, such as certain kinase inhibitors, involves multiple steps, each of which can be a point of innovation and patent protection. nih.gov
Exploration of Formulation and Application Patents for Pyrrolidine-Based Therapeutics
The true value of this compound is realized in the therapeutic applications of the complex molecules derived from it. The pyrrolidine scaffold is a common feature in a wide range of drugs, and the patent literature reflects this diversity.
One major area of application is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. nih.gov Patents in this field often claim a genus of compounds with a common core, which could be derived from a pyrrolidine intermediate, and then provide specific examples of compounds with demonstrated activity against particular kinases. caldwelllaw.comtandfonline.com For example, patent US9278954B2 describes pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase(s) (ACC), with potential applications in treating metabolic disorders like obesity and diabetes. caldwelllaw.com These patents typically include claims covering the compounds themselves, pharmaceutical compositions containing them, and their use in treating specific diseases.
Another significant application area is demonstrated by the aforementioned WO2021127499A1 patent, which targets protein tyrosine phosphatases. google.com PTP inhibitors are being explored for a variety of therapeutic indications, and patents in this space will claim the novel chemical entities, formulations, and methods of use for treating diseases responsive to PTP inhibition. google.com
The formulation of these pyrrolidine-based therapeutics is also a key area of patenting. A patent may claim a specific salt form of a drug, a particular crystalline polymorph, or a novel formulation designed to improve stability, solubility, or bioavailability. These formulation patents can be crucial for extending the commercial life of a drug product.
Strategic Patenting for Novel Derivatives and Therapeutic Uses
The patenting strategy for compounds derived from this compound and other novel chemical entities is a multi-layered process designed to create a robust intellectual property portfolio. nih.gov This strategy often goes beyond patenting the final active pharmaceutical ingredient (API).
A primary strategy involves filing a broad genus claim that covers a wide range of related chemical structures, with narrower sub-claims to specific compounds that have shown promising activity. This approach can create a "patent thicket" that makes it difficult for competitors to design around the core invention. nih.gov
Another key strategy is the patenting of new therapeutic uses for existing compounds, a practice known as "repurposing" or "repositioning". caldwelllaw.com A company might discover that a compound initially developed for one indication, such as an anti-cancer agent, is also effective for an inflammatory disease. This new use can be the subject of a separate patent, thereby extending the intellectual property protection for the drug.
Furthermore, companies often file patents on various aspects of drug development and commercialization, including:
Intermediates: Patenting key intermediates in a synthetic route can block competitors from using that route to manufacture the final drug.
Metabolites: The active metabolites of a drug can also be patented.
Combinations: Patenting a combination of the new drug with another existing therapeutic agent can create a new, protected product with improved efficacy.
Manufacturing Processes: Novel and improved methods of manufacturing a drug can be patented to protect the cost-effectiveness and efficiency of the production process.
For heterocyclic compounds like those derived from this compound, strategic patenting is crucial. mdpi.com The versatility of the pyrrolidine scaffold allows for the creation of a large number of derivatives, and a comprehensive patenting strategy is essential to protect the investment in research and development. mdpi.comgoogle.com As the field of kinase inhibitors and other targeted therapies continues to grow, we can expect to see increasingly sophisticated patenting strategies employed to protect these valuable innovations. nih.govtandfonline.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
